molecular formula C12H18ClN3 B8636256 (3-Chloro-4-(4-methylpiperazin-1-yl)phenyl)methanamine

(3-Chloro-4-(4-methylpiperazin-1-yl)phenyl)methanamine

Cat. No. B8636256
M. Wt: 239.74 g/mol
InChI Key: KEYCMMQJGGTLTM-UHFFFAOYSA-N
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Patent
US07601751B2

Procedure details

Step F (3): To a solution of tert-butyl 3-chloro-4-(4-methylpiperazin-1-yl)benzylcarbamate (36 mg, 0.1 mmol) from step F (2) in CH2Cl2 (0.5 mL) was added TFA (0.5 mmol). The mixture was stirred at rt for 2 h, and then the mixture was concentrated to give the title compound which was used without further purification. 1H-NMR (500 MHz, CD3OD) δ 7.59 (s, 1 H), 7.43 (d, J=8.24 Hz, 1 H), 7.27 (d, J=8.24 Hz, 1 H), 4.10 (s, 2 H), 3.60-3.70 (m, 2 H), 3.50-3.59 (m, 2 H), 3.29-3.42 (m, 2 H), 3.10-3.22 (m, 2 H), 2.98 (s, 3 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-chloro-4-(4-methylpiperazin-1-yl)benzylcarbamate
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(C=C(Cl)C=1N)CN.[Cl:12][C:13]1[CH:14]=[C:15]([CH:25]=[CH:26][C:27]=1[N:28]1[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]1)[CH2:16][NH:17]C(=O)OC(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:12][C:13]1[CH:14]=[C:15]([CH2:16][NH2:17])[CH:25]=[CH:26][C:27]=1[N:28]1[CH2:29][CH2:30][N:31]([CH3:34])[CH2:32][CH2:33]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN)C=C(C1N)Cl
Name
tert-butyl 3-chloro-4-(4-methylpiperazin-1-yl)benzylcarbamate
Quantity
36 mg
Type
reactant
Smiles
ClC=1C=C(CNC(OC(C)(C)C)=O)C=CC1N1CCN(CC1)C
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1N1CCN(CC1)C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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